molecular formula C13H24N2O2 B1403739 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane CAS No. 1363381-83-2

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane

Cat. No. B1403739
CAS RN: 1363381-83-2
M. Wt: 240.34 g/mol
InChI Key: YSMVRMWNBGATCE-UHFFFAOYSA-N
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Description

The compound “8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane” is a chemical compound that is part of the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family, which displays a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of “this compound” involves a 1,3-dipolar cycloaddition reaction . The compound is synthesized by AstaTech, Inc. It is a white to yellow solid .


Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl (1R,5S)-8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate–ethane (1/1) hydrochloride" . The InChI code is "1S/C13H24N2O2.C2H6.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;1-2;/h9-11H,4-8,14H2,1-3H3;1-2H3;1H" . The molecular weight is 306.88 .


Chemical Reactions Analysis

The compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The synthesis of “this compound” involves a 1,3-dipolar cycloaddition reaction .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 306.88 . The IUPAC name is "tert-butyl (1R,5S)-8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate–ethane (1/1) hydrochloride" . The InChI code is "1S/C13H24N2O2.C2H6.ClH/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14;1-2;/h9-11H,4-8,14H2,1-3H3;1-2H3;1H" .

Scientific Research Applications

Photocatalysis and Material Science

A fascinating material within the context of photocatalysis and material science is (BiO)2CO3 (BOC), which belongs to the Aurivillius-related oxide family. BOC is noted for its applications across fields such as healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. Its photocatalytic properties have garnered increased attention, driven by the wide bandgap that limits visible light absorption and utilization. Various strategies have been developed to enhance the visible light-driven photocatalytic performance of BOC, including modifications to promote better light absorption and utilization, thereby broadening its application spectrum in material science and environmental remediation (Ni, Sun, Zhang, & Dong, 2016).

Medicinal Chemistry

In the realm of medicinal chemistry, the periphery decoration and core initiation of neutral and polyanionic borane large molecules present promising properties. These molecules, adorned with o-carboranes and metallacarboranes, showcase unique stability and geometrical and electronic properties. Such characteristics suggest innovative applications in medicinal chemistry, including as potential agents for boron neutron capture therapy (BNCT) and other therapeutic interventions. This highlights the versatility and potential of boron-containing compounds in developing novel medicinal solutions (Viňas, Núñez, Bennour, & Teixidor, 2019).

Environmental and Health Risk Assessment

The use of metal-based octane boosters in fuels has raised environmental and health concerns due to the combustion products' potential impacts. Studies on methylcyclopentadienyl manganese tricarbonyl (MMT) and other octane enhancers indicate the need for careful assessment of their use in fuels to mitigate adverse effects on engine performance, emissions control systems, and public health. This underscores the importance of evaluating the environmental and health implications of chemical additives in automotive fuels (Afotey, 2018).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements are H302, H315, H319, H335 . The precautionary statement is P261 . The MSDS is available for further safety information .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide due to its wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner is expected to continue in the future .

Biochemical Analysis

Biochemical Properties

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, influencing their activity and function. This compound may act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro and in vivo studies, it has been observed that this compound can degrade over time, leading to a decrease in its efficacy. Its initial effects on cellular processes can be significant, making it a valuable tool for short-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate metabolic pathways and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Additionally, this compound can affect the levels of specific metabolites, thereby modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are critical for its biological activity and function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMVRMWNBGATCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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